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molecular formula C11H10O3 B045867 Ethyl Benzofuran-2-carboxylate CAS No. 3199-61-9

Ethyl Benzofuran-2-carboxylate

Cat. No. B045867
M. Wt: 190.19 g/mol
InChI Key: KAWQPOUWLVOHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04455427

Procedure details

A 3-neck round bottomed flask equipped with a mechanical stirrer, a dropping funnel, a gas inlet tube, and a thermometer is charged with 24.4 g (0.2 mol) of salicyl aldehyde (Aldrich) and 800 ml of THF-EtOH (19:1) under a nitrogen atmosphere. To this solution 150 ml (0.24 mol) of potassium t-butoxide in THF (1.6M) is added dropwise over 20 min at room temperature. A milky yellow precipitate is formed during the addition. The mixture is stirred at room temperature for one hr. A solution of 57.4 g (0.24 mol) of diethyl bromomalonate (Aldrich) in 20 ml of THF is added dropwise over 10 min. The mixture becomes grayish in color. After stirring for one hr at room temperature, another portion of potassium t-butoxide in THF (150 ml, 0.24 mol) is added dropwise over 40 min at room temperature. TLC shows no starting material remaining after an additional 40 min of stirring. The mixture is poured into 500 ml of brine mixed with crushed ice and extracted twice with ethyl acetate (1 L). The organic phase is washed with brine and dried over anhydrous magnesium sulfate. Filtration and concentration affords a deep brown oil. Vacuum distillation affords pure ethyl benzofuran-2-carboxylate (boiling point 88°-91° C./0.03 mm, 32.5 g, 85%).
[Compound]
Name
salicyl aldehyde
Quantity
24.4 g
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
57.4 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:5]OC[CH2:2]1.CCO.C[C:10]([CH3:13])([O-:12])[CH3:11].[K+].Br[CH:16]([C:22](OCC)=O)[C:17]([O:19][CH2:20][CH3:21])=[O:18]>C1COCC1.[Cl-].[Na+].O>[O:12]1[C:10]2[CH:13]=[CH:2][CH:1]=[CH:5][C:11]=2[CH:22]=[C:16]1[C:17]([O:19][CH2:20][CH3:21])=[O:18] |f:0.1,2.3,6.7.8|

Inputs

Step One
Name
salicyl aldehyde
Quantity
24.4 g
Type
reactant
Smiles
Name
THF EtOH
Quantity
800 mL
Type
reactant
Smiles
C1CCOC1.CCO
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
57.4 g
Type
reactant
Smiles
BrC(C(=O)OCC)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
brine
Quantity
500 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for one hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-neck round bottomed flask equipped with a mechanical stirrer, a dropping funnel, a gas inlet tube
CUSTOM
Type
CUSTOM
Details
A milky yellow precipitate is formed during the addition
STIRRING
Type
STIRRING
Details
After stirring for one hr at room temperature
Duration
1 h
WAIT
Type
WAIT
Details
remaining after an additional 40 min
Duration
40 min
STIRRING
Type
STIRRING
Details
of stirring
ADDITION
Type
ADDITION
Details
mixed with crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate (1 L)
WASH
Type
WASH
Details
The organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
affords a deep brown oil
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C(=CC2=C1C=CC=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 32.5 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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